REACTION_SMILES
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[BH4-:18].[CH3:1][C:2]([CH:3]=[O:4])([CH2:5][c:6]1[cH:7][c:8]([CH3:12])[cH:9][cH:10][cH:11]1)[CH3:13].[CH3:21][CH2:22][O:23][CH2:24][CH3:25].[CH:14]([OH:15])([CH3:16])[CH3:17].[ClH:20].[Na+:19]>>[CH3:1][C:2]([CH2:3][OH:4])([CH2:5][c:6]1[cH:7][c:8]([CH3:12])[cH:9][cH:10][cH:11]1)[CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(CC(C)(C)C=O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Cc1cccc(CC(C)(C)CO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |